

In-Vitro Characterization of Antazoline Phosphate's Biological Activity: A Technical Guide

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Compound of Interest

Compound Name: Antazoline Phosphate

Cat. No.: B1667544

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Antazoline phosphate is a first-generation antihistamine belonging to the ethylenediamine class. It is clinically used for the symptomatic relief of nasal congestion and allergic conjunctivitis.[1] Its primary mechanism of action is the competitive antagonism of the histamine H1 receptor.[2][3] This technical guide provides an in-depth overview of the in-vitro biological activity of **antazoline phosphate**, focusing on its receptor binding profile, functional antagonism, and effects on relevant signaling pathways. Detailed experimental protocols and quantitative data are presented to support further research and drug development efforts.

Core Biological Activity: Histamine H1 Receptor Antagonism

Antazoline selectively binds to the histamine H1 receptor, a G-protein coupled receptor (GPCR), without activating it. This binding action competitively inhibits the binding of endogenous histamine, thereby blocking the downstream signaling cascade that leads to allergic symptoms.[1][3]

Quantitative Analysis of Receptor Binding and Functional Antagonism

The potency and selectivity of **antazoline phosphate** have been characterized through various in-vitro assays. The following tables summarize the key quantitative data available.

Table 1: Histamine H1 Receptor Binding Affinity of Antazoline

Compound	Radioligand	Tissue/Cell Line	K _i (nM)
Antazoline	[³ H]pyrilamine	Rodent Brain	1163

K_i (Inhibition Constant): A measure of the binding affinity of a ligand to a receptor. A lower K_i value indicates a higher binding affinity.

Table 2: Functional Antagonism of Antazoline at the Histamine H1 Receptor

Compound	Assay Type	Tissue/Preparation	pA ₂ Value
Antazoline	Functional Antagonism (Schild Plot Analysis)	Rabbit Aorta	8.1

pA₂ Value: The negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's concentration-response curve. It is a measure of the antagonist's potency.

Table 3: Receptor Selectivity Profile of Antazoline

Receptor Subtype	H ₁ :H ₂ Affinity Ratio	H ₁ :H ₃ Affinity Ratio
Antazoline	1:1163	1:1110

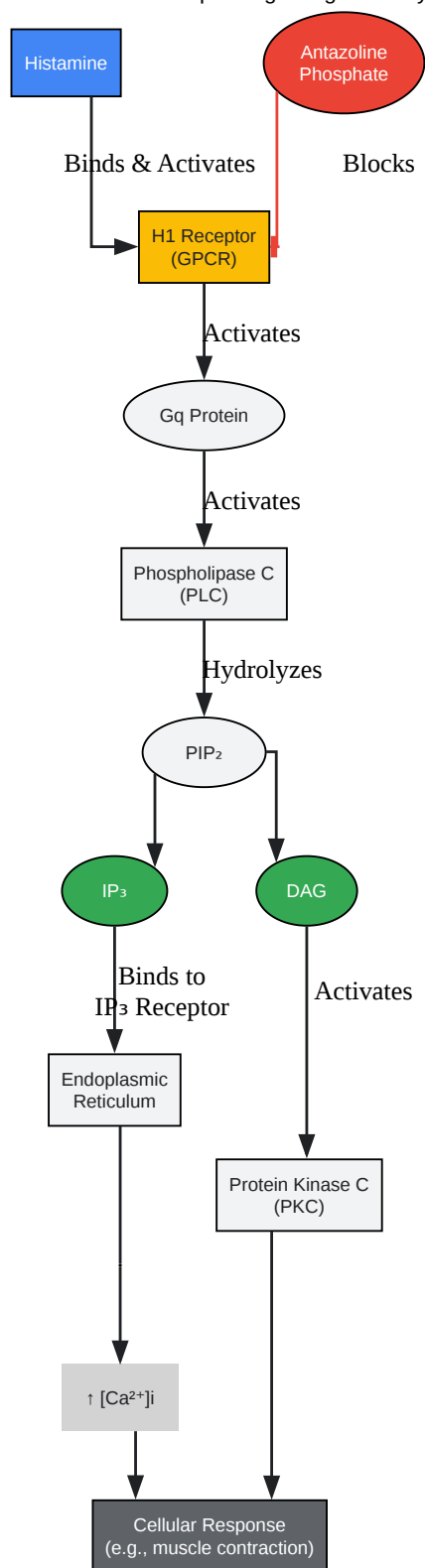
Data presented as the ratio of K_i values (H₂/H₁) and (H₃/H₁), indicating the selectivity for the H1 receptor over H2 and H3 receptors.

Signaling Pathways and Experimental Workflows

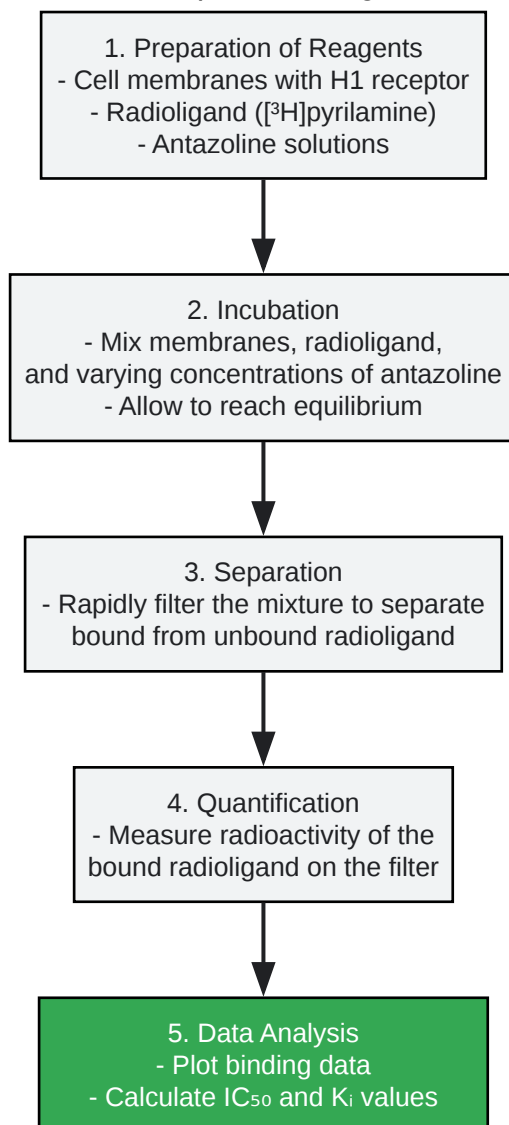
Histamine H1 Receptor Signaling Pathway

Antazoline exerts its antagonist effect by blocking the histamine-induced signaling cascade. The histamine H1 receptor is coupled to the Gq alpha subunit of a heterotrimeric G-protein. Upon histamine binding, the Gq protein activates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium (Ca²⁺) from intracellular stores, primarily the endoplasmic reticulum, leading to a rapid increase in cytosolic calcium concentration. This increase in intracellular calcium, along with the activation of protein kinase C (PKC) by DAG, mediates the various cellular responses to histamine, such as smooth muscle contraction and increased vascular permeability.

Histamine H1 Receptor Signaling Pathway



Workflow for H1 Receptor Radioligand Binding Assay



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